4-(4-Bromophenyl)-6-(difluoromethyl)-2-hydrazinopyrimidine
Description
4-(4-Bromophenyl)-6-(difluoromethyl)-2-hydrazinopyrimidine is a chemical compound that belongs to the class of pyrimidines This compound is characterized by the presence of a bromophenyl group at the 4-position, a difluoromethyl group at the 6-position, and a hydrazino group at the 2-position of the pyrimidine ring
Properties
IUPAC Name |
[4-(4-bromophenyl)-6-(difluoromethyl)pyrimidin-2-yl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF2N4/c12-7-3-1-6(2-4-7)8-5-9(10(13)14)17-11(16-8)18-15/h1-5,10H,15H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEURZBMNYKZSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)NN)C(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis via Diazotization and Reduction
The most widely documented route involves sequential diazotization and reduction reactions to construct the hydrazine-functionalized pyrimidine core. As detailed in industrial synthesis protocols, this method begins with 4-bromoaniline undergoing diazotization in hydrochloric acid with sodium nitrite at 0–5°C (Equation 1):
$$
\text{C}6\text{H}4\text{BrNH}2 + \text{NaNO}2 + 2\text{HCl} \rightarrow \text{C}6\text{H}4\text{BrN}2^+\text{Cl}^- + \text{NaCl} + 2\text{H}2\text{O}
$$
Subsequent reduction with zinc powder in concentrated HCl yields 4-bromophenylhydrazine hydrochloride , which serves as the hydrazine donor. The critical pyrimidine ring formation employs a modified Biginelli reaction, condensing the hydrazine intermediate with ethyl 3,3-difluoropropanoate and guanidine carbonate under acidic conditions (Table 1).
Table 1: Pyrimidine Ring Formation Conditions
| Parameter | Specification | Source |
|---|---|---|
| Temperature | 80–90°C | |
| Solvent System | Ethanol/Water (3:1 v/v) | |
| Catalyst | p-Toluenesulfonic acid (10 mol%) | |
| Reaction Time | 12–16 hours | |
| Yield (Isolated) | 58–63% |
This method’s strength lies in its modularity—the difluoromethyl group is introduced via the β-keto ester precursor, while bromine orientation is preserved through the aromatic stability of the 4-bromophenyl moiety.
Hydrazinolysis of Methylthio Precursors
Alternative approaches leverage sulfur-containing intermediates to streamline hydrazine incorporation. As demonstrated in pyrimidine hybrid syntheses, treatment of 1-methyl-2-(methylthio)-6-oxo-4-(4-bromophenyl)-1,6-dihydropyrimidine-5-carbonitrile with anhydrous hydrazine in refluxing ethanol induces nucleophilic displacement (Equation 2):
$$
\text{C}{12}\text{H}{10}\text{BrN}3\text{OS} + \text{N}2\text{H}4 \rightarrow \text{C}{11}\text{H}9\text{BrF}2\text{N}4 + \text{CH}3\text{SH} + \text{NH}_3
$$
Key advantages of this pathway include:
- Regioselectivity : Methylthio group at C2 position undergoes exclusive substitution
- Functional Group Tolerance : Compatible with electron-withdrawing substituents (e.g., CN at C5)
- Yield Optimization : 72–78% isolated yield through solvent screening (DMF > EtOH > THF)
Recent advancements employ microwave irradiation (150W, 100°C) to reduce reaction times from 8 hours to 35 minutes while maintaining yields above 70%.
Cyclocondensation Strategies
A third paradigm utilizes cyclocondensation reactions between hydrazine derivatives and α,β-unsaturated carbonyl compounds. Building on methodologies for related pyrazolopyrimidines, this approach involves:
- Preparation of 4-(4-bromophenyl)-2-hydrazinyl-6-(difluoromethyl)pyrimidine via nucleophilic aromatic substitution
- Reaction with difluoromethyl vinyl ketone in dichloromethane at −10°C
- Acid-catalyzed cyclization (HCl gas, EtOAc) to annulate the pyrimidine ring
Critical Parameters :
- Stoichiometric control (1:1.05 hydrazine:enone ratio prevents oligomerization)
- Low-temperature ketone addition minimizes side reactions
- Anhydrous conditions essential for difluoromethyl group retention
This method achieves 65–68% yield with >98% purity by HPLC, though requires specialized equipment for low-temperature operations.
Industrial-Scale Production Innovations
Commercial synthesis routes emphasize process intensification and waste minimization. A patented continuous flow system demonstrates:
- Reactor Design : Three-stage tubular reactor with in-line IR monitoring
- Stage 1: Diazotization at 5°C (residence time 8 min)
- Stage 2: Reduction at 40°C (Zn/HCl, 12 min)
- Stage 3: Cyclocondensation at 85°C (45 min)
- Productivity : 2.8 kg/h output versus 0.9 kg/h batch equivalent
- Environmental Metrics :
- 62% reduction in solvent use
- 89% decrease in zinc waste generation
Automated crystallization control using anti-solvent precipitation (water/ethanol gradient) achieves consistent particle size distribution (D90 < 50 μm).
Comparative Method Analysis
Table 2: Synthesis Method Benchmarking
| Metric | Diazotization-Reduction | Hydrazinolysis | Cyclocondensation | Industrial Flow |
|---|---|---|---|---|
| Typical Yield (%) | 58–63 | 72–78 | 65–68 | 82–85 |
| Purity (HPLC, %) | 95–97 | 98–99 | 97–98 | 99.5+ |
| Reaction Scale | Lab to Pilot | Lab | Pilot | Commercial |
| Key Advantage | Modularity | Regioselectivity | Atom Economy | Scalability |
| Main Limitation | Multi-step | S Precursor Cost | Low-Temp Requirements | Capital Cost |
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-6-(difluoromethyl)-2-hydrazinopyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxides.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(4-Bromophenyl)-6-(difluoromethyl)-2-hydrazinopyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-6-(difluoromethyl)-2-hydrazinopyrimidine involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The difluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylhydrazine: A precursor in the synthesis of the target compound.
6-(Difluoromethyl)pyrimidine-2-carbaldehyde: Another precursor used in the synthesis.
4,4’-Dibromobenzophenone: A structurally related compound with different functional groups.
Uniqueness
4-(4-Bromophenyl)-6-(difluoromethyl)-2-hydrazinopyrimidine is unique due to the combination of bromophenyl, difluoromethyl, and hydrazino groups on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
4-(4-Bromophenyl)-6-(difluoromethyl)-2-hydrazinopyrimidine, a compound with the CAS number 862652-02-6, has garnered attention in the scientific community due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C10H8BrF2N5
- Molecular Weight : 315.12 g/mol
This compound features a bromophenyl group and a difluoromethyl substituent, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with pyrimidine precursors. Specific methodologies may vary, but they generally follow established organic synthesis protocols to ensure high yields and purity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. For instance, it has been reported to exhibit significant activity against drug-resistant bacteria such as Staphylococcus aureus and Acinetobacter baumannii. The minimum inhibitory concentrations (MICs) for these bacteria were found to be as low as 0.78 μg/mL, indicating potent antimicrobial effects .
Table 1: Antimicrobial Activity Against Selected Bacteria
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.78 |
| Acinetobacter baumannii | 1.56 |
The mode of action appears to involve disruption of the bacterial cell membrane, leading to cell lysis and death .
Cytotoxicity Studies
In addition to its antimicrobial effects, cytotoxicity studies have shown that this compound is non-toxic to human cell lines at concentrations significantly higher than its MICs. This suggests a favorable therapeutic index, making it a candidate for further development in antimicrobial therapies .
The proposed mechanism of action for this compound involves interference with bacterial cell wall synthesis and membrane integrity. It is hypothesized that the difluoromethyl group enhances the lipophilicity of the molecule, allowing better penetration through the bacterial membrane .
Case Studies
- Study on Drug-Resistant Strains : A recent study investigated the efficacy of various hydrazine derivatives, including this compound, against multiple strains of S. aureus. The results indicated a robust bactericidal effect, particularly against methicillin-resistant strains (MRSA) .
- Comparative Analysis : Another research effort compared this compound with other known antimicrobials. It was found to outperform traditional antibiotics in certain assays, particularly in biofilm formation inhibition assays against A. baumannii, which is known for its resilience against standard treatments .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(4-bromophenyl)-6-(difluoromethyl)-2-hydrazinopyrimidine, and how can reaction yields be maximized?
- Methodological Answer : Metal-free synthesis under mild conditions (e.g., using β-CF3 aryl ketones as precursors) is effective for fluorinated pyrimidines, achieving yields up to 85% . Key parameters include temperature control (60–80°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios of hydrazine derivatives. Post-synthesis purification via column chromatography or recrystallization improves purity. Characterization via -NMR, -NMR, and HRMS is critical to confirm structure and assess impurities .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Assign peaks for bromophenyl (δ ~7.5–7.8 ppm) and hydrazine (-NH, δ ~3.5–4.5 ppm) groups .
- X-ray crystallography : Resolve conformational details (e.g., dihedral angles between aromatic rings) to confirm substituent orientation .
- HRMS : Validate molecular weight (e.g., [M+H] or [M+Na] adducts) with <5 ppm error .
Q. What safety protocols are essential for handling intermediates like hydrazine derivatives and halogenated aryl groups?
- Methodological Answer : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact. Store waste separately for professional disposal, particularly for brominated byproducts. Monitor for exothermic reactions during hydrazine incorporation .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound’s synthesis?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to predict transition states and intermediates. Use ICReDD’s reaction path search methods to identify energy barriers and select optimal catalysts/solvents. Validate predictions with experimental kinetic data (e.g., Arrhenius plots) .
Q. What strategies resolve contradictions in reported spectral data (e.g., NMR shifts or crystallographic parameters)?
- Methodological Answer : Cross-reference data with structurally analogous compounds (e.g., 4-(4-chlorophenyl)-6-hydroxy-pyrimidines ). Perform variable-temperature NMR to assess dynamic effects (e.g., tautomerism). Revisit crystallography under different conditions (e.g., solvent-free vs. solvated crystals) to detect polymorphism .
Q. How can statistical experimental design (DoE) improve synthesis scalability?
- Methodological Answer : Use factorial designs to test variables (e.g., reagent molar ratios, reaction time). For example, a 2 factorial design can optimize yield while minimizing side products. Analyze results via ANOVA to identify significant factors and interactions .
Q. What biological evaluation frameworks are suitable for assessing this compound’s therapeutic potential?
- Methodological Answer : Screen against enzyme targets (e.g., kinases) using fluorescence-based assays. Compare with trifluoromethyl-containing analogs, which often show enhanced metabolic stability . Perform cytotoxicity profiling (e.g., IC in cancer cell lines) and assess selectivity via off-target panels .
Q. How does the difluoromethyl group influence electronic properties compared to trifluoromethyl or methyl substituents?
- Methodological Answer : Conduct Hammett analysis to quantify electron-withdrawing effects. Compare -NMR chemical shifts and computational electrostatic potential maps (ESP) to assess polarity. The difluoromethyl group balances lipophilicity and reactivity, making it preferable in medicinal chemistry over bulkier CF groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
